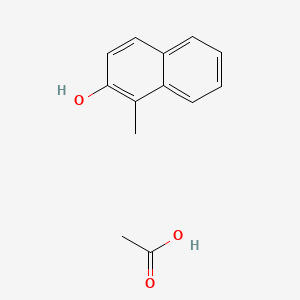![molecular formula C12H13N3S B14495961 Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- CAS No. 64299-87-2](/img/structure/B14495961.png)
Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- is a chemical compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the nitrile and thio groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace the thio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .
Applications De Recherche Scientifique
Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to interact with biopolymers, potentially inhibiting enzymes or interfering with cellular processes. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- Benzimidazole itself
- 2-Methylbenzimidazole
- 2-Phenylbenzimidazole
Uniqueness
Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of nitrile, thio, and benzimidazole moieties makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
64299-87-2 |
|---|---|
Formule moléculaire |
C12H13N3S |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(6-13)7-16-8-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,7-8H2,1H3,(H,14,15) |
Clé InChI |
XWNRMQOTWXGKHG-UHFFFAOYSA-N |
SMILES canonique |
CC(CSCC1=NC2=CC=CC=C2N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




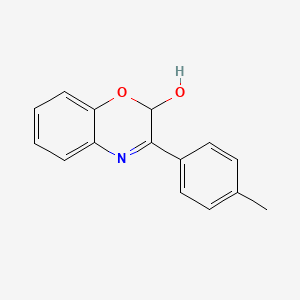
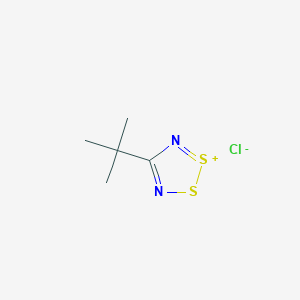
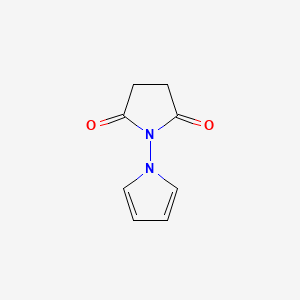
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
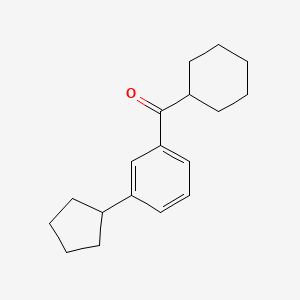

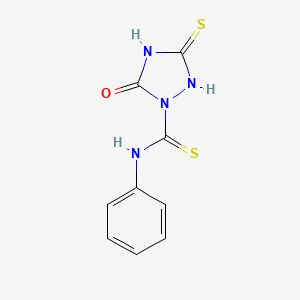

![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
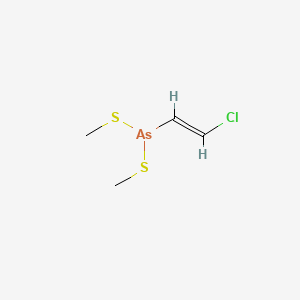
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
